

Introduction to modified nucleotides for DNA sequencing

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 7-Deaza-7-propargylamino-dGTP

Cat. No.: B12428882 Get Quote

An In-depth Technical Guide to Modified Nucleotides for DNA Sequencing

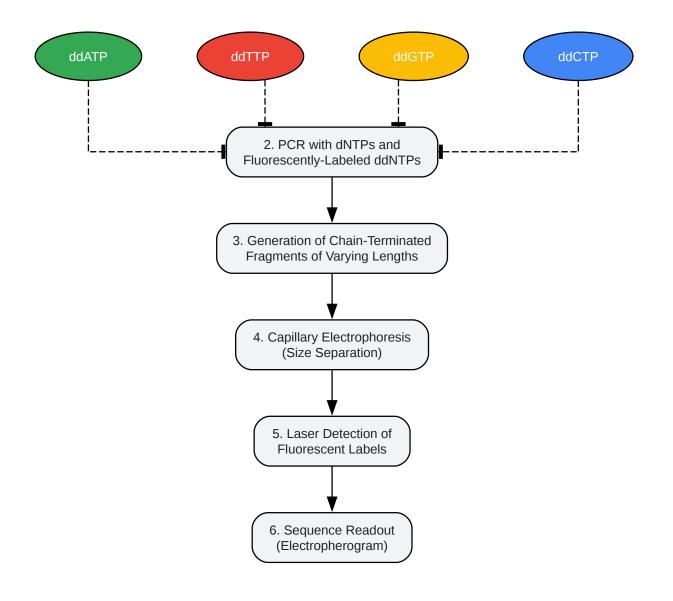
Introduction

The evolution of DNA sequencing has been intrinsically linked to the innovative design and application of modified nucleotides. These synthetic analogs of natural deoxynucleotide triphosphates (dNTPs) are the cornerstone of sequencing technologies, enabling the precise determination of the order of bases in a DNA molecule. From the chain-terminating dideoxynucleotides of Sanger sequencing to the sophisticated reversible terminators of next-generation platforms, these chemical tools provide the means to control and observe DNA synthesis one base at a time.[1][2][3] This guide provides a comprehensive overview of the critical types of modified nucleotides, their mechanisms of action, and their application across different generations of DNA sequencing technologies. It is intended for researchers, scientists, and drug development professionals seeking a deeper technical understanding of these essential molecular tools.

First Generation: Chain-Termination Sequencing

The first widely adopted method for DNA sequencing, developed by Frederick Sanger in 1977, relies on the enzymatic synthesis of a DNA strand and its controlled termination.[4][5] This process is made possible by the inclusion of specific modified nucleotides called dideoxynucleoside triphosphates (ddNTPs).

Mechanism of Dideoxynucleotides (ddNTPs)



Standard dNTPs possess a hydroxyl (-OH) group on the 3' carbon of the deoxyribose sugar, which is essential for forming the phosphodiester bond that extends the DNA chain.[6] ddNTPs are modified to lack this 3'-OH group. When a DNA polymerase incorporates a ddNTP into a growing DNA strand, the absence of the 3'-OH group makes it impossible to add the next nucleotide, thereby terminating the synthesis process.[1][6]

Initially, Sanger sequencing was performed in four separate reactions, each containing a small amount of one of the four ddNTPs (ddATP, ddGTP, ddCTP, ddTTP) and radiolabeled primers or dNTPs.[7][8] The modern iteration, known as dye-terminator sequencing, streamlines this by using ddNTPs that are each labeled with a different fluorescent dye.[5][8][9] This allows the entire sequencing reaction to occur in a single tube.[7] The resulting collection of DNA fragments, each ending with a specific fluorescently-labeled ddNTP, is then separated by size using capillary electrophoresis. A laser excites the dyes, and a detector reads the color of the fluorescent tag on the fragment at each position, thereby revealing the DNA sequence.[9][10] [11]

Click to download full resolution via product page

Sanger sequencing workflow using fluorescently-labeled ddNTPs.

Experimental Protocol: Automated Sanger Sequencing

The following protocol outlines the key steps for dye-terminator cycle sequencing.

 Reaction Mixture Preparation: Prepare a reaction mix in a PCR tube containing the DNA template (e.g., purified plasmid or PCR product), a sequencing primer, DNA polymerase (typically a thermostable variant), and a master mix containing the four standard dNTPs and all four fluorescently-labeled ddNTPs.[4][12]

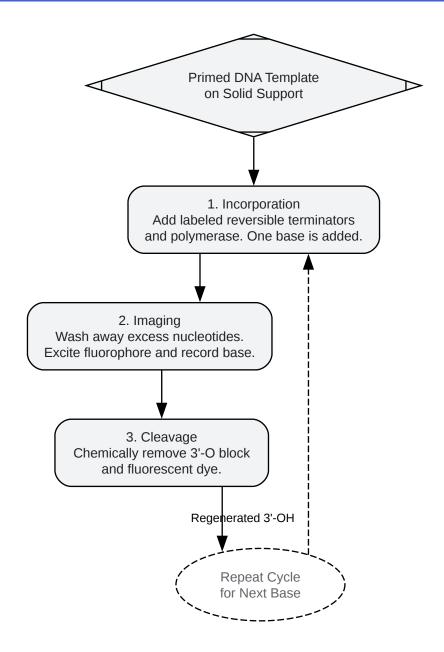
- Thermal Cycling (Cycle Sequencing): Subject the reaction mixture to thermal cycling, similar to PCR.[13]
 - Denaturation: Heat to 94-96°C to separate the double-stranded DNA template.[14]
 - Annealing: Cool to a temperature 2-5°C below the primer's melting temperature (Tm) to allow the sequencing primer to bind to the template.[14]
 - Extension: Raise the temperature to 60-72°C, the optimal temperature for the DNA polymerase to synthesize the new DNA strand.[14] Elongation continues until a ddNTP is randomly incorporated, terminating the chain. This cycle is repeated 25-35 times to generate a sufficient quantity of terminated fragments.
- Purification: Remove unincorporated ddNTPs, dNTPs, and primers from the reaction products. This is commonly achieved through ethanol precipitation or column purification.
- Capillary Electrophoresis: Resuspend the purified fragments in a loading buffer and inject them into a capillary array filled with a polymer matrix. An electric current is applied, causing the negatively charged DNA fragments to migrate through the capillary. Separation is based on size, with smaller fragments moving faster.[11]
- Data Acquisition: As the fragments pass a detection window near the end of the capillary, a
 laser excites the fluorescent dyes attached to the terminal ddNTPs. A detector records the
 emitted fluorescence, and software translates the sequence of colors into a DNA sequence,
 generating an electropherogram.[15]

Second Generation: Sequencing by Synthesis (SBS) with Reversible Terminators

Next-Generation Sequencing (NGS) technologies achieve massively parallel sequencing by immobilizing millions of DNA fragments on a solid surface and sequencing them simultaneously.[1][3] A dominant NGS approach, Sequencing by Synthesis (SBS), relies on modified nucleotides known as "reversible terminators."[15][16]

Mechanism of Reversible Terminators

Foundational & Exploratory


Like ddNTPs, reversible terminators temporarily halt DNA synthesis after the incorporation of a single nucleotide.[2][3] However, the key difference is that the termination is reversible.[2] These nucleotides are modified in two critical ways:

- 3'-OH Blocking Group: The 3'-OH group is capped with a chemical moiety (e.g., 3'-O-azidomethyl or 3'-O-allyl) that prevents the polymerase from adding the next nucleotide.[1]
- Cleavable Fluorescent Dye: A fluorescent dye is attached to the base via a chemically cleavable linker (e.g., a disulfide bond).[17][18]

The SBS process is cyclical:

- Incorporation: All four fluorescently-labeled reversible terminators are added to the flow cell
 along with DNA polymerase. The polymerase incorporates the complementary nucleotide
 onto the primed DNA templates, and synthesis is halted by the 3' blocking group.[12][19]
- Imaging: Unincorporated nucleotides are washed away. A laser excites the fluorescent dyes, and an image is captured to identify which base was added to each DNA cluster.[1]
- Cleavage: A chemical reagent is introduced that cleaves both the 3'-OH blocking group and the fluorescent dye, regenerating a conventional 3'-OH group.[1][15]
- Repeat: The cycle of incorporation, imaging, and cleavage is repeated, adding one base at a
 time to millions of DNA strands in parallel.[1] This entire process is often referred to as cyclic
 reversible termination (CRT).[20]

Click to download full resolution via product page

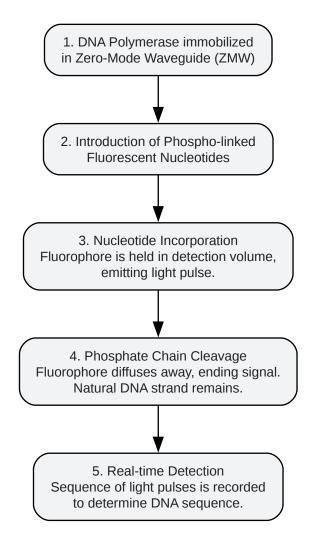
The workflow of Cyclic Reversible Termination (CRT) sequencing. General structure of a 3'-O-blocked reversible terminator nucleotide.

Performance Metrics of Modified Nucleotides

The efficiency and accuracy of SBS are highly dependent on the performance of the modified nucleotides and the polymerase used.

Parameter	Description	Typical Performance Goal	Reference
Incorporation Efficiency	The ability of DNA polymerase to select and incorporate the correct modified nucleotide. Measured by kinetic parameters like kpol and KD.	Comparable to natural dNTPs to ensure rapid and unbiased incorporation.	[21]
Termination Efficiency	The effectiveness of the 3'-OH blocking group in preventing more than one nucleotide from being added in a single cycle.	Nearly 100% to prevent "run-on" synthesis, which causes phasing errors.	[1]
Cleavage Efficiency	The percentage of blocking groups and fluorescent dyes successfully removed during the cleavage step.	>99% to ensure the 3'-OH is available for the next cycle and no residual fluorescence interferes with the next read.	[1]
Fidelity	The accuracy with which the polymerase incorporates the correct modified nucleotide opposite its complementary base on the template.	High fidelity is crucial to minimize sequencing errors. Specialized polymerases are often engineered for this.	[22]
Photostability	The ability of the fluorescent dye to resist photobleaching during the imaging step.	Sufficiently stable to emit a strong signal for accurate detection but cleavable.	[18]

Third-Generation Sequencing (TGS)


Third-generation sequencing technologies aim for longer read lengths and real-time analysis of single DNA molecules, which helps to overcome challenges like sequencing repetitive genomic regions.[23][24] These methods utilize different strategies for modified nucleotides or, in some cases, focus on detecting naturally occurring modifications.

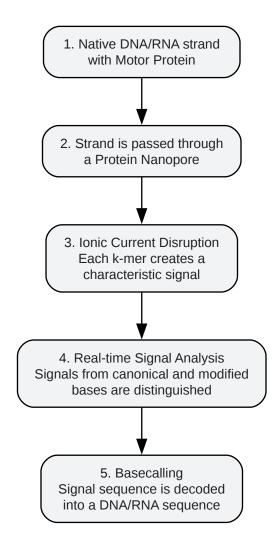
Single-Molecule Real-Time (SMRT) Sequencing

Developed by Pacific Biosciences, SMRT sequencing observes a single DNA polymerase synthesizing a single molecule of DNA in real-time.[1][25] The key innovation is the use of phospho-linked nucleotides. In this design, the fluorescent dye is attached to the terminal phosphate chain of the dNTP, not the base.[25]

• Mechanism: A DNA polymerase is immobilized at the bottom of a tiny well called a Zero-Mode Waveguide (ZMW).[25] As the polymerase incorporates a phospho-linked nucleotide into the growing DNA strand, the fluorescent dye is held in the ZMW's detection volume for milliseconds, generating a light pulse. The phosphodiester bond formation cleaves the entire phosphate chain, including the attached dye, which then diffuses away.[25] This leaves behind a completely natural, unmodified DNA strand. The color of the light pulse identifies the base that was incorporated.

Click to download full resolution via product page

Workflow of Single-Molecule Real-Time (SMRT) sequencing.


Nanopore Sequencing

Nanopore sequencing, commercialized by Oxford Nanopore Technologies, takes a fundamentally different approach. It does not rely on DNA synthesis or modified nucleotides for the sequencing process itself. Instead, it determines the sequence by passing a native DNA or RNA molecule through a protein nanopore.[23][26]

Mechanism: As the nucleic acid strand threads through the pore, it creates a characteristic disruption in an ionic current that is passed across the nanopore membrane. Each combination of bases (k-mer) that occupies the pore creates a distinct current signal. A machine learning algorithm then decodes this sequence of signals into a DNA or RNA sequence in real-time.[23][27]

Detection of Modified Nucleotides: A major advantage of this technology is its ability to
directly detect naturally occurring base modifications (e.g., 5-methylcytosine in DNA or m6A
in RNA).[23] These modified bases produce a different current signal compared to their
canonical counterparts, allowing for the direct study of epigenetics and epitranscriptomics
without special sample preparation like bisulfite treatment.[23][27]

Click to download full resolution via product page

Concept of nanopore sequencing for detecting modified bases.

Conclusion

Modified nucleotides are the enabling reagents behind the remarkable progress in DNA sequencing. The irreversible termination by ddNTPs in Sanger sequencing provided the first reliable method for reading genetic code. The innovation of cleavable blocking groups and fluorophores in reversible terminators unleashed the massive throughput of NGS platforms.

Finally, the development of novel labeling strategies like phospho-linking and synthesis-free methods like nanopore sequencing are pushing the frontiers of read length and the direct detection of epigenetic modifications. Continued innovation in the chemical synthesis and enzymatic incorporation of nucleotide analogs will undoubtedly fuel future advances, making genomic analysis faster, more accurate, and more comprehensive.[28]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Reversible Sequence Terminators for Next-generation Sequencing by Synthesis [biosyn.com]
- 2. What is a reversible terminator used in next-generation sequencing (NGS)? | AAT Bioquest [aatbio.com]
- 3. geneticeducation.co.in [geneticeducation.co.in]
- 4. cd-genomics.com [cd-genomics.com]
- 5. Sanger sequencing Wikipedia [en.wikipedia.org]
- 6. Sequencing Using Fluorescent-Labeled Nucleotides | Springer Nature Experiments [experiments.springernature.com]
- 7. myadlm.org [myadlm.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. mun.ca [mun.ca]
- 10. mybiosource.com [mybiosource.com]
- 11. 桑格测序步骤与方法 [sigmaaldrich.com]
- 12. The Journey of Genome Sequencing[v1] | Preprints.org [preprints.org]
- 13. What is Cycle Sequencing CD Genomics [cd-genomics.com]
- 14. cd-genomics.com [cd-genomics.com]
- 15. Dideoxy Sequencing: How Chain Termination Revolutionized DNA Analysis CD Genomics [cd-genomics.com]

- 16. quora.com [quora.com]
- 17. academic.oup.com [academic.oup.com]
- 18. A new class of cleavable fluorescent nucleotides: synthesis and optimization as reversible terminators for DNA sequencing by synthesis PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Virtual terminator nucleotides for next-generation DNA sequencing PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Third-generation sequencing Wikipedia [en.wikipedia.org]
- 24. yeasenbio.com [yeasenbio.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. walshmedicalmedia.com [walshmedicalmedia.com]
- To cite this document: BenchChem. [Introduction to modified nucleotides for DNA sequencing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12428882#introduction-to-modified-nucleotides-for-dna-sequencing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com